molecular formula C9H12BrNO2S B13529607 1-(3-Bromophenyl)propane-1-sulfonamide

1-(3-Bromophenyl)propane-1-sulfonamide

Cat. No.: B13529607
M. Wt: 278.17 g/mol
InChI Key: WJOSUJFQKKJZCJ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The compound has a molecular formula of C9H10BrNO2S and is characterized by the presence of a bromophenyl group attached to a propane-1-sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)propane-1-sulfonamide can be synthesized through the amidation reaction. One common method involves the reaction of 3-bromoaniline with propane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at elevated temperatures (around 60°C) under an inert atmosphere (e.g., argon) to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)propane-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions to facilitate the coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(3-Bromophenyl)propane-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally exert their effects by inhibiting the activity of enzymes involved in folic acid metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of microorganisms .

Comparison with Similar Compounds

1-(3-Bromophenyl)propane-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other sulfonamides.

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

1-(3-bromophenyl)propane-1-sulfonamide

InChI

InChI=1S/C9H12BrNO2S/c1-2-9(14(11,12)13)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3,(H2,11,12,13)

InChI Key

WJOSUJFQKKJZCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)S(=O)(=O)N

Origin of Product

United States

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